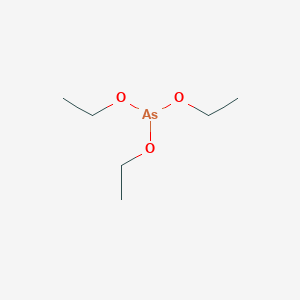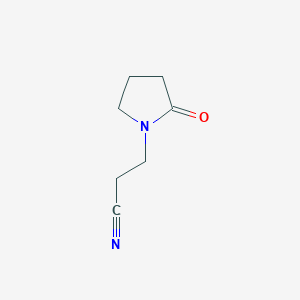
Triethoxyarsine
Descripción general
Descripción
Triethoxyarsine, also known as triethoxy(methyl)arsine, is an organoarsenic compound with the chemical formula (CH3O)3As. It is an important compound in the field of chemistry due to its use in a variety of applications, including its use as a reagent in the synthesis of other organoarsenic compounds, its use in the study of biochemical and physiological effects, and its use in the study of its mechanism of action.
Aplicaciones Científicas De Investigación
Semiconductor Manufacturing
Triethyl arsenite is utilized as an intermediate n-type dopant in the production of semiconductor devices . Its role is crucial in the doping process, which alters the electrical properties of semiconductors, making it an essential compound in the electronics industry.
Medical Research
In medical research, arsenic compounds like triethyl arsenite have been explored for their anticancer properties . Arsenic trioxide, a related compound, has shown effectiveness in treating acute promyelocytic leukemia (APL) . While triethyl arsenite itself may not be used directly in treatments, its derivatives and related compounds hold significant potential in oncology.
Agriculture
Triethyl arsenite’s applications in agriculture are primarily concerned with the study of arsenic uptake in crops . Research focuses on understanding how arsenic, present in soil and irrigation water, affects crop production and human health through food chains .
Environmental Science
In environmental science, triethyl arsenite is part of studies on arsenic contamination and mobility . It helps in understanding the biogeochemical cycles of arsenic and its impact on various environmental compartments, including air, water, soil, and sediments .
Material Science
In material science, triethyl arsenite is used for creating high-purity materials for advanced applications. It serves as a precursor for producing ultra-pure arsenic, which is a critical component in III–V semiconductor materials .
Chemical Synthesis
Triethyl arsenite finds its application in chemical synthesis as a reagent for producing various organometallic compounds . These compounds are pivotal in developing new materials and chemicals with specialized properties .
Mecanismo De Acción
Target of Action
Triethyl arsenite, also known as Triethoxyarsine or Triethyl arsorite, is an organoarsenic compound. The primary targets of arsenic compounds are often proteins involved in cellular signaling pathways . For instance, arsenic trioxide has been found to target the heat shock protein 60 (Hsp60), leading to the degradation of p53 and survivin . .
Mode of Action
The mode of action of arsenic compounds involves their interaction with their targets, leading to changes in cellular functions . Arsenic trioxide, for example, binds to Hsp60, disrupting the formation of Hsp60-p53 and Hsp60-survivin complexes, which results in the degradation of p53 and survivin
Biochemical Pathways
Arsenic compounds can affect various biochemical pathways. They can induce apoptosis, inhibit growth and angiogenesis, and promote differentiation . Arsenic bioremediation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation
Pharmacokinetics
The pharmacokinetics of arsenic compounds involve their absorption, distribution, metabolism, and excretion (ADME). Arsenic compounds can be metabolized through methylation and reduction processes . .
Result of Action
The result of the action of arsenic compounds can vary depending on their targets and mode of action. For instance, the binding of arsenic trioxide to Hsp60 leads to the degradation of p53 and survivin, which can induce apoptosis
Action Environment
The action, efficacy, and stability of arsenic compounds can be influenced by various environmental factors . For instance, arsenic’s interaction with iron, phosphorus, sulfur, and silicon in the environment is considered vital . .
Propiedades
IUPAC Name |
triethyl arsorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15AsO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZKVHDUZDJKHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[As](OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15AsO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074882 | |
| Record name | Arsenous acid, triethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3141-12-6 | |
| Record name | Triethoxyarsine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3141-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethyl arsenite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003141126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenous acid, triethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl arsenite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Benzo[b]thiophene-2-ethanol](/img/structure/B1596367.png)


